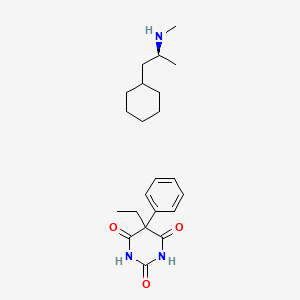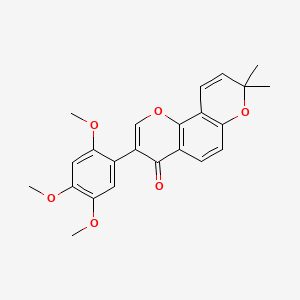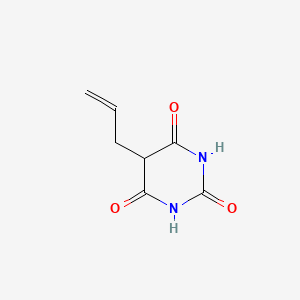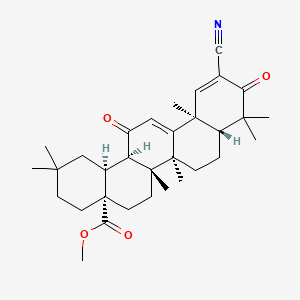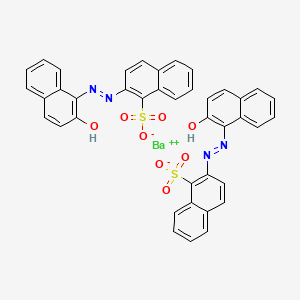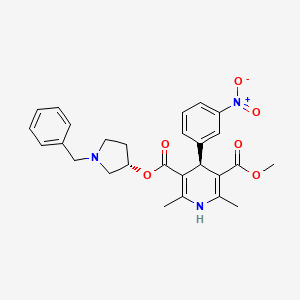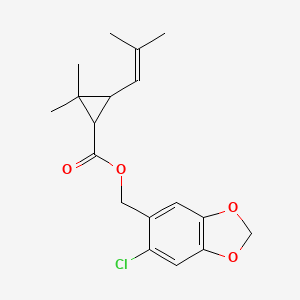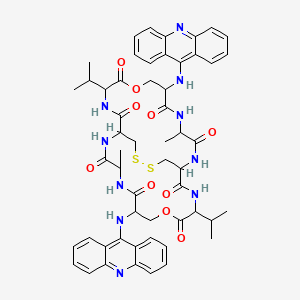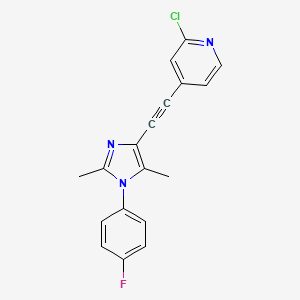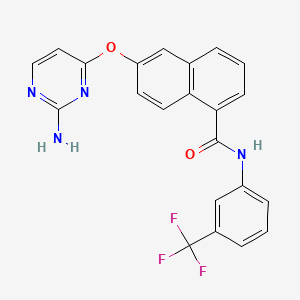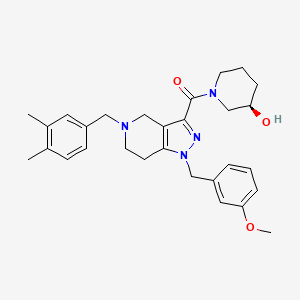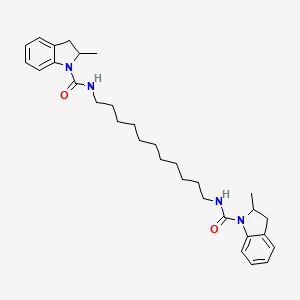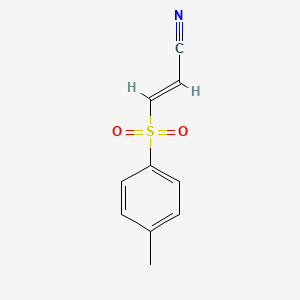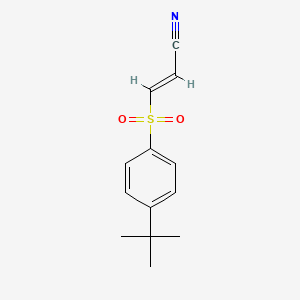![molecular formula C16H31N3O4 B1667828 2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide CAS No. 235784-88-0](/img/structure/B1667828.png)
2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BB-3497 is a potent inhibitor of Escherichia coli peptide deformylase with antibacterial activity both in vitro and in vivo.
科学的研究の応用
Macrocycle Synthesis
A study by Linden, Iliev, and Heimgartner (2006) details the synthesis of macrocyclic compounds using precursors related to the chemical structure . They highlight a process involving direct amide cyclization, which is significant for the creation of new macrocyclic compounds with potential pharmaceutical applications (Linden, Iliev, & Heimgartner, 2006).
Preparation of Fatty Acid Derivatives
Svetashev (2011) developed a method for preparing dimethyloxazoline (DMOX) derivatives of fatty acids, which involves converting fatty acid methyl esters to corresponding amides. This technique is critical for the structure analysis of polyunsaturated fatty acids (PUFA) and has applications in gas chromatography-mass spectrometry (GC-MS) analysis of FAME prepared from various lipids (Svetashev, 2011).
Quinoline-derived Oligoamide Foldamers
Jiang et al. (2003) investigated oligoamides of quinolinecarboxylic acid, which are structurally related to the given chemical. Their research into helical structures of these compounds has implications in the field of molecular design and synthesis, potentially leading to novel materials or drugs (Jiang et al., 2003).
Transdermal Permeation Enhancers
Research by Farsa, Doležal, and Hrabálek (2010) on esters and amides of hexanoic acid provides insights into their role as transdermal permeation enhancers. This is relevant for drug delivery systems, where such compounds can enhance the skin absorption of pharmaceuticals (Farsa, Doležal, & Hrabálek, 2010).
Functionalized Nitrile Oxides
Asahara, Arikiyo, and Nishiwaki (2015) describe the transformation of N-methylated amides, including the production of different functionalized nitrile oxides. This research is relevant for the synthesis of a wide range of organic compounds, potentially including pharmaceuticals and polymers (Asahara, Arikiyo, & Nishiwaki, 2015).
Direct Synthesis of Amides
A study by Lanigan, Starkov, and Sheppard (2013) focuses on the direct amidation of carboxylic acids, a process relevant to the compound . This research has implications for the synthesis of a broad range of amide compounds, which are foundational in drug development and industrial chemistry (Lanigan, Starkov, & Sheppard, 2013).
PABA Synthesis
Kim, Ryu, and Seok-Chan Kim (2014) developed a one-pot synthesis process for p-aminobenzoic acid, starting from compounds structurally similar to the chemical . Their method is significant for the efficient production of p-aminobenzoic acid, a compound with various applications including in sunscreens and as a local anesthetic (Kim, Ryu, & Seok-Chan Kim, 2014).
特性
CAS番号 |
235784-88-0 |
|---|---|
製品名 |
2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide |
分子式 |
C16H31N3O4 |
分子量 |
329.43 g/mol |
IUPAC名 |
(2R)-N-[(2S)-1-(dimethylamino)-3,3-dimethyl-1-oxobutan-2-yl]-2-[[formyl(hydroxy)amino]methyl]hexanamide |
InChI |
InChI=1S/C16H31N3O4/c1-7-8-9-12(10-19(23)11-20)14(21)17-13(16(2,3)4)15(22)18(5)6/h11-13,23H,7-10H2,1-6H3,(H,17,21)/t12-,13-/m1/s1 |
InChIキー |
AVDLWYHBABSSHC-CHWSQXEVSA-N |
異性体SMILES |
CCCC[C@H](CN(C=O)O)C(=O)N[C@H](C(=O)N(C)C)C(C)(C)C |
SMILES |
CCCCC(CN(C=O)O)C(=O)NC(C(=O)N(C)C)C(C)(C)C |
正規SMILES |
CCCCC(CN(C=O)O)C(=O)NC(C(=O)N(C)C)C(C)(C)C |
外観 |
Solid powder |
その他のCAS番号 |
235784-88-0 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BB-3497; BB3497; BB 3497 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



